molecular formula C18H18FN3O3 B5110362 1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one

1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one

Cat. No.: B5110362
M. Wt: 343.4 g/mol
InChI Key: BICUDQGDXKCJKL-UHFFFAOYSA-N
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Description

1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one is a complex organic compound featuring a unique structure that includes a fluorophenyl group, an oxazolo-pyridine ring, and a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the oxazolo-pyridine intermediate with a pyrrolidinone derivative under specific reaction conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of polar aprotic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

1-[2-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-13-4-1-3-12(9-13)18-14-10-22(8-6-15(14)25-20-18)17(24)11-21-7-2-5-16(21)23/h1,3-4,9H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUDQGDXKCJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N2CCC3=C(C2)C(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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